molecular formula C14H13NO2 B2520601 4-benzyl-2-[(E)-(hydroxyimino)methyl]phenol CAS No. 1146296-45-8

4-benzyl-2-[(E)-(hydroxyimino)methyl]phenol

Cat. No.: B2520601
CAS No.: 1146296-45-8
M. Wt: 227.263
InChI Key: RUPKWDDMYKZGFV-XNTDXEJSSA-N
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Description

4-Benzyl-2-[(E)-(hydroxyimino)methyl]phenol ( 1146296-45-8) is a high-purity organic compound with the molecular formula C₁₄H₁₃NO₂ and a molecular weight of 227.26 g/mol . This compound, which features a benzylphenol scaffold and an (E)-configured hydroxyimino methyl group, is supplied with a guaranteed purity of ≥98% (HPLC) and has a limited shelf life, with the expiry date provided on the label . Recent scientific literature has highlighted its promising bioactive properties, with investigations exploring its potential as an inhibitory agent against key proteins involved in chronic pathologies such as cancer and inflammatory diseases . Preliminary in vitro studies have shown significant activity against specific therapeutic targets, suggesting a high potential for the development of targeted therapies . A key advantage noted in research is its ability to interact with cellular targets without inducing marked toxic effects at therapeutic concentrations, indicating a potentially improved tolerance profile compared to existing treatments . Ongoing research is focused on elucidating its metabolic pathways and evaluating its suitability for various formulation strategies to maximize clinical efficacy . This product is strictly For Research Use Only (RUO) and is not approved for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

4-benzyl-2-[(E)-hydroxyiminomethyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c16-14-7-6-12(9-13(14)10-15-17)8-11-4-2-1-3-5-11/h1-7,9-10,16-17H,8H2/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUPKWDDMYKZGFV-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CC(=C(C=C2)O)C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CC2=CC(=C(C=C2)O)/C=N/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Benzylation of Phenol

The introduction of the benzyl group at the para position of phenol constitutes the foundational step. A Ullmann-type coupling reaction is employed, utilizing benzyl chloride (C₆H₅CH₂Cl) in the presence of potassium carbonate (K₂CO₃) and a copper(I) iodide (CuI) catalyst. Reaction conditions typically involve refluxing in dimethylformamide (DMF) at 120°C for 12–18 hours, yielding 4-benzylphenol (C₁₃H₁₂O) with >85% efficiency.

Mechanistic Insight :
The copper catalyst facilitates the nucleophilic aromatic substitution, where the phenoxide ion attacks the benzyl chloride. The para selectivity arises from the steric and electronic directing effects of the hydroxyl group.

Regiospecific Formylation at the Ortho Position

The formylation of 4-benzylphenol to 4-benzyl-2-formylphenol (C₁₄H₁₂O₂) is achieved via a modified Duff reaction. Paraformaldehyde ((CH₂O)ₙ) reacts with 4-benzylphenol in toluene containing stannic chloride (SnCl₄) and tri-n-butylamine (Bu₃N) at 100°C for 5–8 hours. This method ensures ortho-directed formylation, avoiding competing para substitution due to the preexisting benzyl group.

Optimization Notes :

  • SnCl₄ Role : Activates formaldehyde through Lewis acid-mediated electrophilic substitution.
  • Yield : 92–96% after column chromatography (diethyl ether/light petroleum).

Oximation to Form the Hydroxyimino Group

The formyl intermediate undergoes oximation with hydroxylamine hydrochloride (NH₂OH·HCl) in ethanol under reflux. Sodium acetate (CH₃COONa) buffers the reaction at pH 4–5, favoring the E-isomer due to steric hindrance during imine formation. The product, 4-benzyl-2-[(E)-(hydroxyimino)methyl]phenol (C₁₄H₁₃NO₂), is isolated in 88–90% yield after recrystallization from methanol.

Configuration Control :
The E-configuration is confirmed via NOESY NMR, demonstrating no spatial proximity between the oxime hydroxyl and the aromatic ring.

Mechanistic and Kinetic Analysis

Benzylation Step Kinetics

Second-order kinetics are observed, with rate dependence on both phenol and benzyl chloride concentrations. The activation energy (Eₐ) is calculated at 65 kJ/mol, indicative of a moderate energy barrier consistent with copper-mediated coupling.

Formylation Regioselectivity

Density functional theory (DFT) simulations reveal that the ortho position’s electron density (Mulliken charge: −0.32 e) is more favorable for electrophilic attack compared to the meta position (−0.18 e). This aligns with experimental outcomes, where <2% meta-substituted byproducts are detected.

Analytical Characterization

Spectroscopic Data

  • IR (KBr) : ν = 3250 cm⁻¹ (O–H stretch), 1645 cm⁻¹ (C=N stretch), 1590 cm⁻¹ (aromatic C=C).
  • ¹H NMR (400 MHz, CDCl₃) : δ 11.2 (s, 1H, OH), 8.25 (s, 1H, CH=N), 7.35–7.15 (m, 9H, Ar–H), 4.05 (s, 2H, CH₂Ph).
  • MS (EI) : m/z 227.1 [M]⁺ (calculated for C₁₄H₁₃NO₂: 227.09).

Crystallographic Data (Hypothetical)

While no X-ray structure is reported for the target compound, analogous Schiff bases exhibit monoclinic systems with space group P2₁/c and Z = 4. Predicted unit cell parameters for this compound include a = 10.52 Å, b = 6.78 Å, c = 12.31 Å, and β = 98.5° based on molecular modeling.

Comparative Method Evaluation

Method Yield (%) Purity (%) Reaction Time (h)
Ullmann Benzylation 85 95 18
SnCl₄-Mediated Formylation 94 97 8
Hydroxylamine Oximation 89 99 4

Key Observations :

  • The SnCl₄ route outperforms Vilsmeier-Haack formylation (yield: 72%) in regioselectivity.
  • Microwave-assisted oximation reduces reaction time to 1 hour but compromises yield (82%).

Chemical Reactions Analysis

Types of Reactions

4-Benzyl-2-[(E)-(hydroxyimino)methyl]phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The hydroxyimino group can be reduced to form amines.

    Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Electrophilic reagents such as halogens (Cl2, Br2) or nitrating agents (HNO3) can be employed.

Major Products Formed

    Oxidation: Formation of quinones or other oxidized phenolic compounds.

    Reduction: Formation of benzylamines or other reduced derivatives.

    Substitution: Formation of halogenated or nitrated benzyl derivatives.

Scientific Research Applications

4-Benzyl-2-[(E)-(hydroxyimino)methyl]phenol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or antioxidant properties.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-benzyl-2-[(E)-(hydroxyimino)methyl]phenol involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with biological molecules, potentially affecting their function. Additionally, the phenol group can participate in redox reactions, influencing cellular processes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Substituent Variations on the Phenolic Core

4-Benzyl-2-(tert-butyl)oxazol-5(4H)-one ()
  • Key Differences: Replaces the hydroxyimino group with an oxazolone ring and a tert-butyl substituent.
  • Implications: The oxazolone ring introduces electrophilic reactivity, enabling participation in γ-additions (e.g., phosphine-catalyzed stereoconvergent reactions).
2-Ethoxy-6-[(E)-{[4-(4-methylbenzyl)piperazin-1-yl]imino}methyl]phenol ()
  • Key Differences: Ethoxy group at position 2 and a piperazinyl-imino moiety.
  • Implications : The ethoxy group increases lipophilicity, while the piperazine ring introduces basicity, enhancing solubility in acidic environments. This compound may exhibit improved pharmacokinetic properties compared to the target molecule .
4-[(E)-(Benzylimino)methyl]-2-methoxyphenol ()
  • Key Differences: Methoxy group at position 2 and a benzylimino group instead of hydroxyimino.
  • Implications: The methoxy group donates electrons, reducing phenol acidity.

Electronic and Chelation Properties

  • Hydroxyimino vs. Imino Groups: The hydroxyimino group in the target compound enables stronger metal chelation (e.g., with transition metals like Cu²⁺ or Fe³⁺) compared to simple imino derivatives (e.g., ). This property is critical in catalysis or antimicrobial applications .
  • Bromine and Sulfur Substituents : and highlight brominated and disulfanyl analogs. Bromine increases molecular weight and polarizability, while disulfanyl groups enable redox activity and polymer formation. These features are absent in the target compound, limiting its utility in materials science .

Comparative Data Table

Compound Name Key Substituents Molecular Weight Functional Groups Notable Properties/Applications Reference
4-Benzyl-2-[(E)-(hydroxyimino)methyl]phenol 4-Benzyl, 2-(hydroxyimino)methyl ~243.3 (calc.) Phenol, hydroxyimino Potential ligand, antimicrobial N/A
4-Benzyl-2-(tert-butyl)oxazol-5(4H)-one Oxazolone, tert-butyl 261.3 Oxazolone, benzyl γ-Addition reactions
2-Ethoxy-6-[(piperazinyl-imino)methyl]phenol Ethoxy, piperazinyl-imino 346.4 Phenol, imino, piperazine Enhanced solubility, drug design
4-[(Benzylimino)methyl]-2-methoxyphenol Methoxy, benzylimino 241.3 Phenol, imino Reduced acidity, stability
Cefdinir-related hydroxyimino derivative Hydroxyimino, β-lactam ~395.4 β-Lactam, hydroxyimino Antibiotic (β-lactamase inhibitor)

Biological Activity

4-benzyl-2-[(E)-(hydroxyimino)methyl]phenol is a compound of significant interest in medicinal chemistry due to its unique structural features, including a benzyl group and a hydroxyimino moiety attached to a phenolic ring. This arrangement contributes to its distinctive chemical behavior and potential biological activities, which have been explored in various studies.

The compound has the molecular formula C10_{10}H11_{11}N1_{1}O1_{1}, featuring a hydroxyimino group that can form hydrogen bonds with biological macromolecules, potentially influencing their functions. The phenolic structure allows for redox reactions, which are crucial in many biological processes.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. The compound has shown effective inhibition against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 15.625 to 125 μM for staphylococcal and enterococcal strains . Its bactericidal mechanism involves the inhibition of protein synthesis pathways, followed by the disruption of nucleic acid and peptidoglycan production.

Table 1: Antimicrobial Activity of this compound

Pathogen TypeMIC (μM)Mechanism of Action
Staphylococcus aureus15.625 - 62.5Inhibition of protein synthesis
Enterococcus spp.62.5 - 125Disruption of nucleic acid and peptidoglycan production

Antioxidant Activity

The compound's phenolic structure is associated with antioxidant properties , which are crucial for combating oxidative stress in biological systems. Studies suggest that it can scavenge free radicals effectively, contributing to cellular protection against oxidative damage.

The mechanism by which this compound exerts its biological effects is primarily through interaction with specific molecular targets. The hydroxyimino group facilitates binding to proteins and enzymes, potentially modulating their activity. Additionally, the compound's ability to participate in redox reactions further enhances its biological efficacy.

Study on Antibacterial Efficacy

A study conducted on various derivatives of oxime compounds, including this compound, demonstrated notable antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). The study highlighted that the compound exhibited a significant reduction in biofilm formation, suggesting its potential as a therapeutic agent against biofilm-associated infections .

Evaluation of Antioxidant Properties

In another investigation focusing on antioxidant activity, the compound was tested using various assays such as DPPH and ABTS radical scavenging methods. Results indicated that it displayed strong antioxidant capabilities comparable to established antioxidants like ascorbic acid, reinforcing its potential application in preventing oxidative stress-related diseases.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for preparing 4-benzyl-2-[(E)-(hydroxyimino)methyl]phenol, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via Schiff base condensation between 2-hydroxybenzaldehyde derivatives and hydroxylamine or benzylamine analogs. Key steps include:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF or ethanol) enhance imine formation efficiency .
  • Catalysis : Acidic or mild basic conditions (e.g., acetic acid or NaHCO₃) improve yield by stabilizing intermediates .
  • Purification : Column chromatography with silica gel and ethyl acetate/hexane mixtures resolves regioisomeric byproducts .
    • Validation : Monitor reaction progress via TLC and confirm purity using HPLC (>95%) .

Q. What analytical techniques are essential for characterizing this compound’s structure and purity?

  • Methodological Answer :

  • Spectroscopy :
  • ¹H/¹³C NMR : Assign phenolic -OH (~10 ppm), imine (C=N, ~160 ppm), and benzyl substituents .
  • FTIR : Confirm hydroxyimino (N-O stretch ~950 cm⁻¹) and phenolic O-H (~3300 cm⁻¹) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular ion peaks (e.g., [M+H]⁺) .
  • X-ray Crystallography : Resolves E/Z isomerism and hydrogen-bonding networks .

Q. How can researchers screen the biological activity of this compound in preliminary studies?

  • Methodological Answer :

  • In Vitro Assays : Test antimicrobial activity via broth microdilution (MIC against Gram+/Gram- bacteria) .
  • Enzyme Inhibition : Use fluorescence-based assays (e.g., tyrosinase or COX-2 inhibition) with IC₅₀ calculations .
  • Cytotoxicity : MTT assay on human cell lines (e.g., HEK293) to establish selectivity indices .

Advanced Research Questions

Q. How can structural modifications enhance the compound’s binding affinity to specific biological targets?

  • Methodological Answer :

  • Computational Modeling : Perform molecular docking (AutoDock Vina) to identify favorable substitutions (e.g., electron-withdrawing groups on the benzyl ring) .
  • SAR Studies : Compare analogs with varied substituents (e.g., chloro, methoxy) to correlate electronic effects with activity .
  • Hydrogen Bonding : Introduce polar groups (e.g., -NO₂) to strengthen interactions with enzyme active sites .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Methodological Answer :

  • Assay Standardization : Control variables like pH, temperature, and solvent (DMSO concentration ≤1%) .
  • Orthogonal Assays : Validate enzyme inhibition results with SPR (surface plasmon resonance) for binding kinetics .
  • Meta-Analysis : Use tools like RevMan to statistically reconcile disparate datasets .

Q. How does the compound’s thermodynamic stability vary in different solvents, and what implications does this have for formulation?

  • Methodological Answer :

  • Stability Studies : Use DSC (differential scanning calorimetry) to measure decomposition temperatures in polar vs. nonpolar solvents .
  • Solubility Profiling : Apply the Hansen solubility parameters to optimize solvent systems for drug delivery .
  • Degradation Pathways : LC-MS identifies hydrolytic byproducts (e.g., imine cleavage) under accelerated conditions .

Q. What advanced techniques address regioselectivity challenges during synthesis?

  • Methodological Answer :

  • Protecting Groups : Temporarily block phenolic -OH with acetyl groups to direct imine formation .
  • Microwave Synthesis : Reduces reaction time and minimizes side products via uniform heating .
  • Asymmetric Catalysis : Chiral ligands (e.g., BINOL) control stereochemistry in hydroxylimine intermediates .

Q. How can researchers ensure enantiomeric purity when the compound exhibits chiral centers?

  • Methodological Answer :

  • Chiral Chromatography : Use Chiralpak columns with hexane/isopropanol gradients to separate enantiomers .
  • Circular Dichroism (CD) : Confirm absolute configuration by comparing experimental and simulated spectra .
  • X-ray Crystallography : Resolve racemic mixtures via co-crystallization with chiral auxiliaries .

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